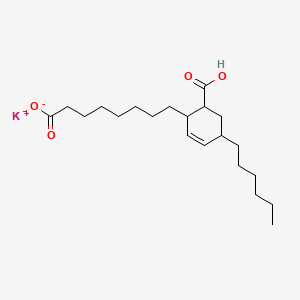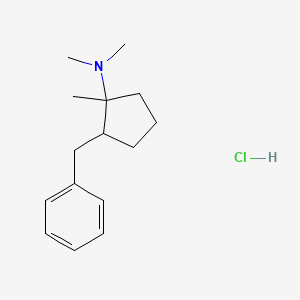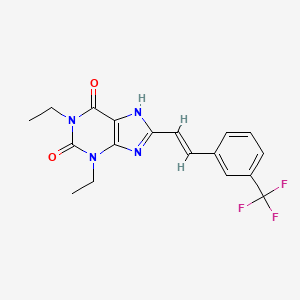
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is a synthetic compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is conjugated to the xanthine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine typically involves a multi-step process. One common method includes the following steps:
Formation of the Xanthine Core: The xanthine core is synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the Ethyl Groups: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.
Styryl Group Addition: The styryl group is added through a Heck reaction, where a styrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted xanthine derivatives.
Applications De Recherche Scientifique
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways, particularly those involving adenosine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine involves its interaction with adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission, inflammation, and vasodilation. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific receptor subtypes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
(E)-1,3-Diethyl-8-(3-trifluoromethylstyryl)xanthine is unique due to the presence of the trifluoromethyl group, which significantly enhances its pharmacological properties compared to other xanthine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-86-6 |
|---|---|
Formule moléculaire |
C18H17F3N4O2 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H17F3N4O2/c1-3-24-15-14(16(26)25(4-2)17(24)27)22-13(23-15)9-8-11-6-5-7-12(10-11)18(19,20)21/h5-10H,3-4H2,1-2H3,(H,22,23)/b9-8+ |
Clé InChI |
CHQNAORVKUUKQN-CMDGGOBGSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


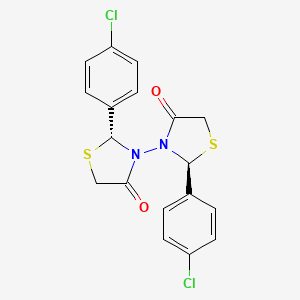
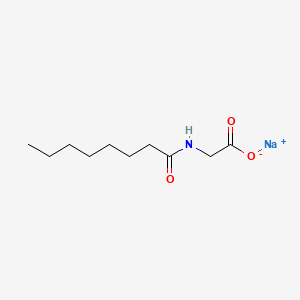
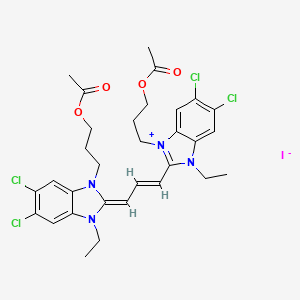
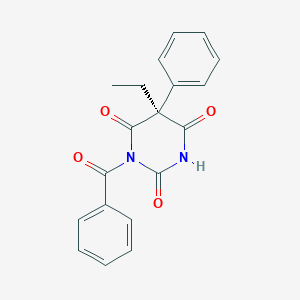
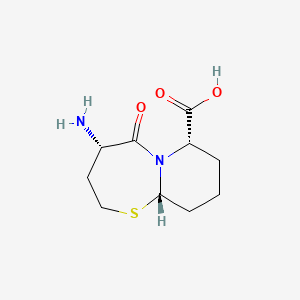


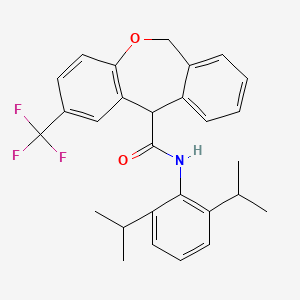
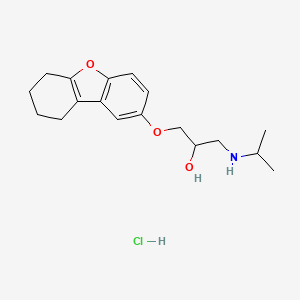
![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
